molecular formula C22H22ClNO3 B11325920 N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11325920
M. Wt: 383.9 g/mol
InChI Key: MJRDXXVCFVATID-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with a butylphenyl group, a chloro group, and a methoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of N-(4-butylphenyl)-7-chloro-9-hydroxy-1-benzoxepine-4-carboxamide.

    Reduction: Formation of N-(4-butylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide.

    Substitution: Formation of N-(4-butylphenyl)-7-amine-9-methoxy-1-benzoxepine-4-carboxamide.

Scientific Research Applications

N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H22ClNO3/c1-3-4-5-15-6-8-19(9-7-15)24-22(25)16-10-11-27-21-17(12-16)13-18(23)14-20(21)26-2/h6-14H,3-5H2,1-2H3,(H,24,25)

InChI Key

MJRDXXVCFVATID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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